1-(4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
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Overview
Description
1-(4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolidine-3,5-dione core, which is a common scaffold in various biologically active molecules. The presence of a fluorophenyl group and a hydroxy-methoxybenzylidene moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. This is followed by the cyclization of the resulting intermediate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced pyrazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(4E)-1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)pyrazolidine-3,5-dione: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(4E)-1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)pyrazolidine-3,5-dione: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may exhibit different biological activities and chemical behaviors.
Properties
Molecular Formula |
C17H13FN2O4 |
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Molecular Weight |
328.29 g/mol |
IUPAC Name |
(4E)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13FN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)19-20(17(13)23)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8+ |
InChI Key |
HBTIKVXUDNJXNP-MDWZMJQESA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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